3-Amino-2-bromo-6-methoxypyridine
Overview
Description
3-Amino-2-bromo-6-methoxypyridine is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
This compound is used as a raw material in various chemical reactions. For instance, it has been used to passivate FA0.8Cs0.2PbBr3 nanocrystals (NCs) by a post-processing method . It has also been used in the synthesis of a new bidentate Schiff base ligand .Molecular Structure Analysis
The molecular formula of 3-Amino-2-bromo-6-methoxypyridine is C6H7BrN2O, and its molecular weight is 203.04 .Chemical Reactions Analysis
As a donor-acceptor ligand, 3-Amino-2-bromo-6-methoxypyridine has been used to passivate FA0.8Cs0.2PbBr3 nanocrystals (NCs). The donor-acceptor interaction can greatly enhance the coordination bond of pyridine-Pb2+ .Physical And Chemical Properties Analysis
The compound is slightly soluble in water . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Organic Synthesis
3-Amino-2-bromo-6-methoxypyridine is utilized as a raw material and intermediate in organic synthesis. Its unique structure makes it suitable for constructing complex molecules, particularly in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals .
Pharmaceutical Industry
In the pharmaceutical field, this compound serves as a building block for creating active pharmaceutical ingredients (APIs). Its bromine and amino groups are reactive sites that can be further modified to produce a wide range of medicinal compounds .
Agrochemical Production
This chemical is also important in the agrochemical industry. It can be used to synthesize pesticides, herbicides, and fungicides. The presence of the methoxy group can be advantageous in increasing the solubility of agrochemicals, which is crucial for their effectiveness .
Dyestuff Field
The compound finds application in the dyestuff field as well. It can be involved in producing colorants for textiles and other materials. The bromine atom can participate in various coupling reactions that are essential in dye synthesis .
Nanocrystal Performance Enhancement
A recent study has shown that 3-Amino-2-bromo-6-methoxypyridine can be used to passivate FA0.8Cs0.2PbBr3 nanocrystals by a post-processing method, enhancing their performance significantly .
Ligand for Coordination Chemistry
It acts as a donor–acceptor ligand that can enhance the coordination bond of pyridine with metals such as lead (Pb), which is beneficial in materials science and catalysis .
Mechanism of Action
Target of Action
3-Amino-2-bromo-6-methoxypyridine is primarily used as a ligand in the formation of nanocrystals . The compound’s primary target is the Pb2+ ion in the nanocrystal structure . The role of this target is to form a coordination bond with the pyridine group of the compound, which is crucial for the stability and performance of the nanocrystals .
Mode of Action
The compound interacts with its target through a donor-acceptor interaction . This interaction greatly enhances the coordination bond of pyridine-Pb2+, resulting in an improvement in the performance of the nanocrystals . The compound is introduced to passivate the nanocrystals by a post-processing method .
Biochemical Pathways
The compound’s interaction with pb2+ ions suggests it may play a role in the formation and stabilization of nanocrystals . These nanocrystals can be used in various applications, including light-emitting diodes (LEDs) and solar cells .
Result of Action
The introduction of 3-Amino-2-bromo-6-methoxypyridine results in an improvement in the performance of the nanocrystals . Specifically, it leads to a 95.99% photoluminescence quantum yield (PLQY) , a 6-month stability in solution , and a 26% decrease in trap density . In the context of light-emitting diodes (LEDs), the maximum luminance, the maximum current efficiency, and EQE increased by 69%, 110%, and 111%, respectively .
Action Environment
The action of 3-Amino-2-bromo-6-methoxypyridine is influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as it is typically stored at ambient temperature . Additionally, the compound’s effectiveness in passivating nanocrystals may be influenced by the specific conditions under which the nanocrystals are formed and used .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-bromo-6-methoxypyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-10-5-3-2-4(8)6(7)9-5/h2-3H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPDRKSRZCMGRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570043 | |
Record name | 2-Bromo-6-methoxypyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-bromo-6-methoxypyridine | |
CAS RN |
135795-46-9 | |
Record name | 2-Bromo-6-methoxypyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-6-methoxypyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-Amino-2-bromo-6-methoxypyridine interact with FA0.8Cs0.2PbBr3 nanocrystals and what are the downstream effects on their performance?
A1: 3-Amino-2-bromo-6-methoxypyridine (ABMeoPy) acts as a donor-acceptor ligand, interacting with the surface of FA0.8Cs0.2PbBr3 nanocrystals (NCs) through a post-processing passivation method []. The donor-acceptor nature of ABMeoPy significantly strengthens the coordination bond between the pyridine nitrogen and the lead (Pb2+) ions present on the NC surface. This enhanced passivation leads to several improvements in NC performance:
- Increased Photoluminescence Quantum Yield (PLQY): The PLQY reaches 95.99% after ABMeoPy treatment, indicating a significant reduction in non-radiative recombination pathways and improved light emission efficiency [].
- Enhanced Stability: ABMeoPy passivation significantly improves the solution stability of the NCs, extending their lifespan to 6 months []. This suggests a protective effect against degradation caused by environmental factors.
- Reduced Trap Density: ABMeoPy treatment leads to a 26% decrease in trap density within the NCs []. This reduction in surface defects further contributes to enhanced PLQY and overall device performance.
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